(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c18-12-5-7-13(8-6-12)25(23,24)20-16(17(21)22)9-11-10-19-15-4-2-1-3-14(11)15/h1-8,10,16,19-20H,9H2,(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFVFKOHASQYES-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The synthesis of (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid can be approached through several retrosynthetic pathways:
- Direct sulfonylation of L-tryptophan with 4-chlorobenzenesulfonyl chloride
- Build-up approaches starting from indole derivatives
- Selective functionalization of protected tryptophan intermediates
The most straightforward and commonly employed approach involves the direct sulfonylation of the amino group of L-tryptophan, as it maintains the stereochemical integrity of the alpha-carbon.
Key Starting Materials
The principal reagents required for the synthesis typically include:
| Reagent | Role in Synthesis | Typical Source |
|---|---|---|
| L-Tryptophan | Core structure providing the indole and amino acid components | Commercial suppliers, >99% purity |
| 4-Chlorobenzenesulfonyl chloride | Sulfonylation agent | Commercial suppliers, 97-99% purity |
| Base (NaHCO3, K2CO3, pyridine) | Deprotonation of the amino group to facilitate nucleophilic attack | Commercial suppliers, reagent grade |
| Solvents (EtOAc, H2O, THF, etc.) | Reaction medium | Various commercial sources |
Direct Sulfonylation Method
General Procedure
The most direct and widely used approach for synthesizing this compound involves the reaction of L-tryptophan with 4-chlorobenzenesulfonyl chloride under basic conditions. This sulfonylation reaction proceeds via nucleophilic substitution at the sulfonyl center.
Typical Procedure:
- L-Tryptophan (1.0 equiv) is dissolved in a biphasic mixture of ethyl acetate and water (1:1, v/v).
- Sodium bicarbonate or potassium carbonate (1.5-2.0 equiv) is added as a base.
- 4-Chlorobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0-5°C.
- The reaction mixture is stirred at room temperature under nitrogen atmosphere until completion (typically 4-12 hours).
- Upon completion, the reaction is diluted with methyl tert-butyl ether and stirred at 4°C.
- The resulting suspension is filtered, and the precipitate is washed with MTBE.
- Crystallization from acetonitrile/MTBE provides the pure product.
Mechanism
The reaction proceeds through the following mechanistic pathway:
- The base deprotonates the amino group of L-tryptophan, generating a nucleophilic amide anion.
- This nucleophile attacks the electrophilic sulfur center of 4-chlorobenzenesulfonyl chloride.
- Elimination of the chloride leaving group results in the formation of the sulfonamide linkage.
- The sulfonamide product is obtained after acidic workup.
Optimization Parameters
Several reaction parameters significantly influence the yield and purity of the final product:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 0-25°C | Higher temperatures may lead to racemization at the alpha-carbon |
| pH | 7-9 | Controls the nucleophilicity of the amino group |
| Solvent System | EtOAc/H2O (1:1) | Facilitates phase separation during workup |
| Reaction Time | 4-12 hours | Longer times may lead to side reactions |
| Base | NaHCO3 or K2CO3 | Milder bases prevent racemization |
| Concentration | 0.1-0.5 M | Higher concentrations may lead to side reactions |
Indirect Synthesis Methods
Pyridine-Mediated Sulfonylation
An alternative approach employs pyridine as both solvent and base for the sulfonylation reaction. This method is particularly useful when the direct aqueous method results in poor yields or purification challenges.
Procedure:
- L-Tryptophan (1.0 equiv) is suspended in anhydrous pyridine at 0°C.
- 4-Chlorobenzenesulfonyl chloride (1.1 equiv) is added in small portions.
- The reaction mixture is stirred at room temperature for 16-24 hours.
- The reaction mixture is concentrated under reduced pressure.
- The residue is taken up in ethyl acetate, washed with water, dried over magnesium sulfate, and concentrated.
- The crude product is purified by crystallization or column chromatography.
This method often results in higher yields but requires careful handling of pyridine and more extensive purification steps.
Protected Amino Acid Approach
For improved selectivity and to avoid potential side reactions, a protected amino acid approach can be employed:
- L-Tryptophan is first protected at the carboxylic acid function (typically as a methyl or ethyl ester).
- The protected tryptophan is then subjected to sulfonylation using 4-chlorobenzenesulfonyl chloride.
- The sulfonylated, protected intermediate is then deprotected under mild conditions to yield the target compound.
Typical Ester Deprotection Conditions:
| Ester Group | Deprotection Method | Conditions | Yield |
|---|---|---|---|
| Methyl | LiOH hydrolysis | LiOH, THF/H2O, rt, 4h | 85-95% |
| Ethyl | NaOH hydrolysis | NaOH, EtOH/H2O, rt, 6h | 80-90% |
| tert-Butyl | Acid treatment | TFA/CH2Cl2 (1:4), rt, 2h | 90-95% |
Enzymatic Synthesis Methods
Tryptophan Synthase Approach
Recent advancements in biocatalysis have enabled enzymatic approaches to synthesizing tryptophan derivatives, which can subsequently be sulfonylated:
- Engineered tryptophan synthase β-subunit (TrpB) is used to catalyze the formation of tryptophan from indole and serine.
- The reaction is typically performed in aqueous solvents at reduced temperatures (37-50°C).
- The enzymatically produced tryptophan is then sulfonylated using standard methods.
This enzymatic approach offers several advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact.
Purification and Characterization
Purification Methods
Several purification techniques are commonly employed to obtain high-purity this compound:
| Purification Method | Typical Conditions | Advantages |
|---|---|---|
| Crystallization | Acetonitrile/MTBE or MeOH/acetone | Simple, scalable, high purity |
| Column Chromatography | Silica gel, EtOAc/hexane or CH2Cl2/MeOH | Higher resolution, handles impurities |
| Preparative TLC | PLC Kieselgel 60 F254 plates | Useful for small-scale purification |
| Recrystallization | MeOH/CH2Cl2 or acetonitrile | Improves purity of crystalline material |
Analytical Characterization
The identity and purity of the synthesized compound can be confirmed through various analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Characteristic signals include:
Infrared (IR) Spectroscopy : Key bands include:
Mass Spectrometry : Typically shows:
High-Performance Liquid Chromatography (HPLC) : Used to assess purity, typically >95% for synthetic applications.
Modified Synthetic Approaches
Microwave-Assisted Synthesis
Recent advancements have incorporated microwave irradiation to enhance reaction rates and yields:
- A mixture of L-tryptophan, 4-chlorobenzenesulfonyl chloride, and base in a suitable solvent system is subjected to microwave irradiation.
- The reaction time is significantly reduced (typically to 15-40 minutes).
- The workup and purification procedures remain similar to conventional methods.
Microwave assistance typically improves yields by 10-20% compared to conventional heating methods while dramatically reducing reaction times.
One-Pot Procedures
Streamlined one-pot procedures have been developed to improve efficiency:
- L-Tryptophan is dissolved in a mixture of THF/water.
- A base (NaHCO3 or K2CO3) is added, followed by 4-chlorobenzenesulfonyl chloride.
- After completion of the sulfonylation reaction, acidification directly precipitates the product.
- The precipitate is collected by filtration and purified by crystallization.
These one-pot procedures minimize handling steps and typically provide yields of 75-85%.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases or acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(4-bromophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
- (2S)-2-[(4-methylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
- (2S)-2-[(4-fluorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Uniqueness
(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacokinetic profile, making it a valuable compound for various research and industrial applications.
Biological Activity
(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound is characterized by its structural features that may confer various pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 320.76 g/mol. Its structure includes a sulfonamide group, which is often associated with significant biological activity.
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains. For instance, synthesized derivatives showed effectiveness against Salmonella typhi and Bacillus subtilis, with varying degrees of potency against other bacteria. The compounds' activities were quantified using Minimum Inhibitory Concentration (MIC) assays, revealing promising results for further development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 10 |
| Escherichia coli | 30 |
| Staphylococcus aureus | 25 |
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly significant for developing treatments for Alzheimer’s disease.
| Enzyme Type | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5.6 |
| Urease | 1.5 |
The data indicates that the compound and its derivatives could serve as effective enzyme inhibitors, which is crucial in pharmacological applications.
3. Anti-inflammatory and Anticancer Properties
Research has indicated potential anti-inflammatory effects, which are critical in treating chronic inflammatory diseases. Additionally, preliminary studies suggest anticancer properties, with some derivatives showing cytotoxic effects on cancer cell lines.
Case Studies
A notable study involved the synthesis of several sulfonamide derivatives based on the structure of this compound. These compounds were evaluated for their biological activities:
- Study Design : A series of compounds were synthesized and screened against bacterial strains and enzymes.
- Results : Compounds exhibited varying levels of antibacterial activity, with some showing IC50 values significantly lower than traditional antibiotics.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sulfonylation of the indole-containing amino acid precursor. Key steps include:
Protection of the amino group (e.g., using tert-butyloxycarbonyl [Boc] groups) to prevent side reactions.
Sulfonylation with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Deprotection of the amino group using trifluoroacetic acid (TFA).
Optimization focuses on solvent choice (e.g., DMF for solubility), temperature control (0–25°C to minimize racemization), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride) to achieve >80% yield .
Q. How is the stereochemical integrity of the (2S)-configuration maintained during synthesis?
- Methodology : Chiral resolution via HPLC or enzymatic methods ensures enantiopurity. Racemization risks are mitigated by avoiding high temperatures (>40°C) during sulfonylation and using mild deprotection conditions (e.g., TFA at 0°C). Circular dichroism (CD) spectroscopy and chiral stationary-phase HPLC validate retention of the S-configuration .
Q. What spectroscopic techniques are used to characterize this compound?
- Key Techniques :
- NMR : - and -NMR confirm the indole moiety (δ 7.0–7.5 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.3 ppm for NH-SO).
- FT-IR : Peaks at ~1340 cm (S=O asymmetric stretch) and ~1160 cm (S=O symmetric stretch) verify the sulfonamide.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 408.0652 (calculated for CHClNOS) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, particularly solvent disorder in crystal structures?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals the compound’s solid-state conformation. For disordered solvent molecules (e.g., methanol/water), the SQUEEZE algorithm in PLATON removes solvent electron density, refining the model to an R-factor <0.06. This approach was critical in resolving the title compound’s structure despite solvent ambiguities .
Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?
- Case Study : Discrepancies in IC values for cyclooxygenase-2 (COX-2) inhibition (e.g., 0.5 µM vs. 2.1 µM across studies) may arise from assay conditions (e.g., pH, co-solvents).
- Solutions :
Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4).
Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.
Compare with structurally analogous compounds (Table 1) to identify substituent effects .
Table 1 : Bioactivity Comparison of Sulfonamide Derivatives
| Compound | Target | IC (µM) | Key Structural Feature |
|---|---|---|---|
| Title Compound | COX-2 | 0.5–2.1 | 4-Chlorophenyl sulfonamide |
| 4-Ethoxy analog () | COX-2 | 1.8 | Ethoxy group enhances solubility |
| Naphthalene derivative | Tyrosine kinase | 0.3 | Naphthalene moiety increases lipophilicity |
Q. How do computational methods predict binding modes to biological targets like serotonin receptors?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions. The indole moiety aligns with Trp residues in the receptor’s hydrophobic pocket, while the sulfonamide forms hydrogen bonds with Asp113 and Tyr115. Free energy calculations (MM-PBSA) validate binding affinities within ±1.5 kcal/mol of experimental data .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?
- Challenges : Low plasma concentrations (<10 nM) and matrix interference from indole-containing metabolites.
- Solutions :
- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges and derivatization with dansyl chloride for fluorescence detection.
- LC-MS/MS : Use a reverse-phase C18 column (2.6 µm, 100 Å) with a mobile phase of 0.1% formic acid in acetonitrile/water. Quantify via multiple reaction monitoring (MRM) transitions m/z 408→291 (collision energy: 25 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
